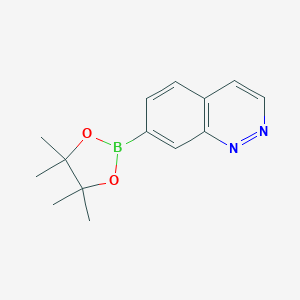![molecular formula C14H10BrClN2 B12945497 2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde and an isocyanide. The reaction conditions often include the use of a solvent like methanol or tert-butanol and a base to facilitate the nucleophilic aromatic substitution .
Industrial Production Methods: Industrial production methods for this compound may involve the scale-up of laboratory protocols, ensuring that the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Bases like potassium carbonate in solvents such as methanol or tert-butanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem, which is used as a sedative.
Pyrazolo[1,5-a]pyrimidines: Known for their antimetabolite properties in purine biochemical reactions.
Pyrimido[1,2-a]benzimidazoles: These compounds have applications in medicinal chemistry due to their unique chemical properties.
Uniqueness: 2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C14H10BrClN2 |
|---|---|
Peso molecular |
321.60 g/mol |
Nombre IUPAC |
2-(5-bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10BrClN2/c1-9-14(11-8-10(15)5-6-12(11)16)17-13-4-2-3-7-18(9)13/h2-8H,1H3 |
Clave InChI |
SSWHTOMZSCJGGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 1,1-difluoro-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945437.png)


![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)




![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)

